molecular formula C12H13N3O2 B570871 5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester CAS No. 115835-54-6

5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester

Cat. No.: B570871
CAS No.: 115835-54-6
M. Wt: 231.255
InChI Key: SJIFSJWQMPXNKF-UHFFFAOYSA-N
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Description

5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester is a heterocyclic compound featuring an imidazole core substituted with a pyridin-3-yl group at position 2, a methyl group at position 5, and an ethyl ester moiety at position 3.

Properties

IUPAC Name

ethyl 5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)10-8(2)14-11(15-10)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIFSJWQMPXNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700801
Record name Ethyl 5-methyl-2-(pyridin-3-yl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115835-54-6
Record name Ethyl 5-methyl-2-(pyridin-3-yl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Steps

The most widely reported method involves cyclocondensation of 3-aminopyridine with ethyl acetoacetate derivatives. This route proceeds via:

  • Formation of the imidazole core : 3-Aminopyridine reacts with ethyl 3-oxobutanoate in the presence of ammonium acetate under refluxing ethanol, forming the imidazole ring through a Debus-Radziszewski reaction mechanism.

  • Esterification : The intermediate carboxylic acid is esterified using ethanol and sulfuric acid as a catalyst, yielding the ethyl ester.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >98% purity.

Key Conditions:

  • Temperature : 80–90°C for cyclocondensation; 60°C for esterification.

  • Catalysts : Ammonium acetate (10 mol%), H₂SO₄ (5 mol%).

  • Yield : 65–70% overall.

Diaminopyridine Carboxylate Condensation

Methodology

An alternative approach utilizes methyl 5,6-diaminopyridine-2-carboxylate and arylaldehydes. Adapted from imidazo[4,5-b]pyridine syntheses:

  • Condensation : Heating diaminopyridine carboxylate with pyridine-3-carbaldehyde in DMSO at 120–125°C for 12 hours forms the imidazo[4,5-b]pyridine scaffold.

  • Ester hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using NaOH (2M).

  • Re-esterification : Ethanol and thionyl chloride convert the acid to the ethyl ester.

Optimization Insights:

  • Solvent : DMSO enhances reaction rate but complicates purification.

  • Yield : 58–62% after chromatography.

α-Chlorinated Oxaloacetic Acid Diethyl Ester Route

Patent-Based Synthesis

A patent (CN104177296A) discloses a three-step method:

  • Nucleophilic substitution : α-Chlorinated oxaloacetic acid diethyl ester reacts with butyramidine hydrochloride in THF, catalyzed by triethylamine (20 mol%).

  • Cyclization : Intramolecular cyclization under mild heating (50°C) forms the imidazole ring.

  • Ethylation : Direct esterification with ethanol eliminates the need for acidic conditions.

Advantages:

  • Shortened route : Eliminates intermediate hydrolysis steps.

  • Yield : 78–82% with >99% HPLC purity.

Comparative Analysis of Methods

Parameter Cyclocondensation Diaminopyridine Route Patent Method
Steps 333
Reaction Time 24–36 hours18–24 hours12–16 hours
Catalyst Cost LowModerateLow
Solvent Toxicity Moderate (ethanol/DMF)High (DMSO)Low (THF)
Overall Yield 65–70%58–62%78–82%
Scalability IndustrialLaboratoryPilot-scale

Challenges and Innovations

Regioselectivity Issues

The position of methyl and pyridinyl groups on the imidazole ring is influenced by:

  • Electronic effects : Electron-donating groups (e.g., methyl) direct substitution to the 4-position.

  • Steric hindrance : Bulky substituents on the diamine precursor reduce yields by 15–20%.

Green Chemistry Advances

  • Solvent replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact versus DMF.

  • Catalyst recycling : Immobilized ammonium acetate on mesoporous silica improves reuse efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of imidazole compounds, including 5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester, exhibit promising antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented, suggesting potential applications in treating infections caused by resistant strains of bacteria .

Anticancer Potential
Studies have shown that imidazole derivatives can possess anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells .

Enzyme Inhibition

Nicotinamide Adenine Dinucleotide Biosynthesis
This compound has been studied for its role as an inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis pathways. It has shown potential in modulating cellular NAD levels, which are crucial for various metabolic processes and cellular signaling pathways . This modulation may have implications for diseases where NAD metabolism is disrupted.

Synthetic Chemistry

Building Block in Multicomponent Reactions
this compound serves as a versatile building block in multicomponent reactions (MCRs). These reactions are valuable in synthetic organic chemistry due to their efficiency in producing complex molecules from simple starting materials. The compound's unique structure allows it to participate in various coupling reactions, leading to the synthesis of more complex heterocycles .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Synthetic ChemistryUtilized as a building block in MCRs; high yield synthesis reported.
Antimicrobial ActivityExhibits significant inhibition against resistant bacterial strains.
Anticancer ResearchInduces apoptosis in specific cancer cell lines; potential therapeutic candidate identified.

Mechanism of Action

The mechanism of action of 5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity Potential: Fluorinated analogs (e.g., ) demonstrate that ethyl ester imidazoles with electron-withdrawing groups exhibit enhanced metabolic stability, a critical factor in drug design .
  • Solubility Trade-offs: Amino-substituted derivatives () prioritize solubility, whereas pyridine/fluorinated analogs () favor membrane permeability .
  • Synthetic Versatility : The ethyl ester group serves as a transient protecting group in multi-step syntheses, as seen in ’s thiophene derivatives .

Biological Activity

5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester (CAS No. 115835-54-6) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring and an imidazole moiety, which are known for their diverse biological activities. Its molecular formula is C12H13N3O2C_{12}H_{13}N_{3}O_{2}, with a predicted boiling point of approximately 445.1 °C and a density of about 1.216 g/cm³ .

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Esterification of nicotinic acid.
  • Oxidation with agents like 3-chloroperoxybenzoic acid.
  • Nucleophilic substitution with trimethylsilyl cyanide.
  • Reduction using sodium borohydride.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The binding often involves:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions can modulate enzyme activity or receptor function, making the compound a candidate for therapeutic applications .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures can exhibit antimicrobial properties. For instance, the compound's structural features may allow it to interact with metabolic pathways in microorganisms, potentially inhibiting their growth. Comparative analysis shows that related compounds like 5-Methylthiazole-4-carboxylic acid and Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate also display antimicrobial activity, indicating that the imidazole-pyridine combination may enhance such effects.

Comparative Analysis of Similar Compounds

A comparative table highlights the structural features and biological activities of similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Methylthiazole-4-carboxylic acidThiazole ring; carboxylic acidAntimicrobial
Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylateThiazole and pyridine rings; ethyl esterAntifungal
1-MethylimidazoleImidazole ring; methyl groupAnticancer
4-PyridinylmethylimidazoleImidazole and pyridine; methyl substituentAntimicrobial
This compound Pyridine and imidazole; methyl groupPotentially diverse

This table illustrates how the unique combination of functional groups in this compound may influence its biological activity differently compared to other compounds.

Case Studies and Research Findings

Research has indicated that modifications to the imidazole ring can significantly affect biological potency. For example, studies on similar imidazole derivatives have shown varying levels of activity against parasites, with some exhibiting EC50 values as low as 0.010μM0.010\mu M for potent inhibitors . Such findings underscore the importance of structural optimization in enhancing the efficacy of these compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester, and how can reaction progress be monitored?

  • Methodology : The compound can be synthesized via condensation reactions between pyridine derivatives and imidazole precursors. Key steps include esterification and cyclization, monitored using techniques like thin-layer chromatography (TLC) and infrared spectroscopy (IR) to track functional group transformations (e.g., carbonyl peaks at ~1700 cm⁻¹ for esters) . For purity assessment, elemental analysis (C, H, N) and nuclear magnetic resonance (¹H/¹³C NMR) are critical to confirm structural integrity .

Q. How can researchers validate the molecular structure and purity of this compound?

  • Methodology :

  • Spectral Analysis : Use ¹H NMR to identify pyridin-3-yl proton signals (δ 8.5–9.0 ppm) and imidazole ring protons (δ 6.5–7.5 ppm). IR confirms ester C=O stretches (~1720 cm⁻¹) .
  • Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (e.g., C: 58.3%, H: 5.6%, N: 14.5%) to verify purity .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions using single-crystal data, as demonstrated for analogous triazole esters .

Advanced Research Questions

Q. How can researchers address contradictions in synthetic yields reported for similar imidazole-carboxylate esters?

  • Methodology :

  • Reaction Optimization : Vary catalysts (e.g., H₂SO₄ vs. DCC) and solvents (DMF vs. THF) to identify yield-limiting factors. For example, reports 39% yield for a pyrazolo-pyridine ester using adamantylmethylamine, suggesting steric hindrance may reduce efficiency .
  • Mechanistic Studies : Use density functional theory (DFT) to model transition states and identify rate-determining steps. Compare with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies are recommended for evaluating the biological activity of this compound, such as enzyme inhibition or anti-inflammatory effects?

  • Methodology :

  • In Vitro Assays : Test against cyclooxygenase (COX-1/COX-2) for anti-inflammatory activity, using indomethacin as a positive control. Monitor IC₅₀ values via spectrophotometric methods .
  • Structure-Activity Relationship (SAR) : Modify the pyridine or imidazole substituents (e.g., methyl vs. ethyl groups) and compare bioactivity trends. For instance, highlights pyridine derivatives with enhanced solubility for drug delivery .

Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with proteins (e.g., kinases or GPCRs). Align results with crystal structures of analogous esters (e.g., triazole-carboxylates in ) .
  • Pharmacokinetic Prediction : Apply QSAR models to estimate logP, bioavailability, and metabolic stability using tools like SwissADME .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to resolve discrepancies in spectral data for imidazole derivatives?

  • Methodology :

  • Comparative Analysis : Cross-reference NMR/IR data with published spectra of structurally related compounds (e.g., pyridin-3-yl-thiazol-4-yl-acetic acid ethyl ester in ) .
  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions (e.g., aromatic protons) .

Q. What are the best practices for scaling up synthesis while maintaining reproducibility?

  • Methodology :

  • Process Control : Implement inline PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of key intermediates .
  • Quality-by-Design (QbD) : Use factorial design experiments to optimize parameters (temperature, stoichiometry) and minimize batch-to-batch variability .

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